molecular formula C23H16FN5O B11572321 4-fluoro-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide

4-fluoro-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide

Cat. No.: B11572321
M. Wt: 397.4 g/mol
InChI Key: IEKGZOMHOMAWPC-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluoro group, a triazolophthalazine moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolophthalazine Moiety: The synthesis begins with the preparation of the triazolophthalazine core. This can be achieved by reacting 6-methyl-1,2,4-triazole with phthalic anhydride under reflux conditions in the presence of a suitable catalyst.

    Introduction of the Fluoro Group: The next step involves the introduction of the fluoro group to the phenyl ring. This can be accomplished through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Coupling with Benzamide: The final step is the coupling of the fluoro-substituted triazolophthalazine with benzamide. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-fluoro-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazolophthalazine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. This interaction can lead to downstream effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **4-fluoro-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl]benzenesulfonamide
  • **4-fluoro-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl]benzamide

Uniqueness

4-fluoro-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide is unique due to its specific combination of a fluoro group, triazolophthalazine moiety, and benzamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H16FN5O

Molecular Weight

397.4 g/mol

IUPAC Name

4-fluoro-N-[4-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C23H16FN5O/c1-14-19-4-2-3-5-20(19)22-27-26-21(29(22)28-14)15-8-12-18(13-9-15)25-23(30)16-6-10-17(24)11-7-16/h2-13H,1H3,(H,25,30)

InChI Key

IEKGZOMHOMAWPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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